molecular formula C11H14ClNO B13162500 2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride

2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride

Cat. No.: B13162500
M. Wt: 211.69 g/mol
InChI Key: ADVJFQONLCGPJX-UHFFFAOYSA-N
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Description

2H,3H,4H,4aH,5H,9bH-Indeno[1,2-b]morpholine hydrochloride is a polycyclic compound featuring a fused indeno-morpholine core. The indeno moiety (a bicyclic system derived from indene) is fused to a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom. The hydrochloride salt form enhances solubility and stability, typical of morpholine derivatives due to protonation of the morpholine nitrogen .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2,3,4,4a,5,9b-hexahydroindeno[1,2-b][1,4]oxazine;hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c1-2-4-9-8(3-1)7-10-11(9)13-6-5-12-10;/h1-4,10-12H,5-7H2;1H

InChI Key

ADVJFQONLCGPJX-UHFFFAOYSA-N

Canonical SMILES

C1COC2C(N1)CC3=CC=CC=C23.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .

Scientific Research Applications

2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-Pyrimidine Derivatives (e.g., Compounds 7a–7c)

  • Structure: Chromeno-pyrimidine derivatives (e.g., 7a–7c) feature a chromene ring fused to a pyrimidine, with chloro and benzylidene substituents .
  • Key Differences: Unlike the indeno-morpholine system, these compounds lack the morpholine ring and instead incorporate pyrimidine, a nitrogen-rich heterocycle.
  • Applications : Primarily studied as intermediates for antimicrobial or anticancer agents due to their planar, aromatic structures .

Spiro[4H-Indeno[1,2-b]pyridine-4,3’-[3H]indole] Derivatives

  • Structure: Combines indeno-pyridine with an indole ring via a spiro carbon .
  • Key Differences: The spiro architecture introduces conformational rigidity, contrasting with the fused indeno-morpholine’s planar structure. The ethyl carboxylate substituent in this compound (melting point >300°C) suggests high thermal stability, likely due to strong intermolecular hydrogen bonding .
  • Applications : Spiro compounds are explored for their stereoelectronic effects in catalysis or as kinase inhibitors.

5-(MorpholinoMethyl)isoxazole-3-carboxylic Acid Hydrochloride

  • Structure : A morpholine ring linked to an isoxazole-carboxylic acid via a methyl group .
  • Key Differences: The isoxazole ring introduces a 1,2-oxazole heterocycle, which is more electronegative than the indeno system. The carboxylic acid group enhances hydrophilicity, contrasting with the indeno-morpholine’s lipophilic fused rings.
  • Applications : Isoxazole-morpholine hybrids are often used as building blocks for peptide mimetics or protease inhibitors .

9-(4-Morpholinyl)-1,2,3,4-Tetrahydroacridine

  • Structure : A morpholine ring attached to a tetrahydroacridine tricyclic system .
  • Key Differences: The acridine core is larger and more aromatic than the indeno system, enabling intercalation with DNA/RNA.
  • Applications : Acridine-morpholine hybrids are investigated for antimalarial and acetylcholinesterase inhibitory activity .

8-Methoxy-Naphtho[1,2-b]morpholine Hydrochloride

  • Structure : A naphtho-morpholine system with a methoxy substituent .
  • Key Differences: The naphthalene ring increases aromatic surface area compared to the indeno system, enhancing π-π stacking interactions. The methoxy group improves lipophilicity and electron-donating capacity.
  • Applications : Naphtho-morpholines are studied as fluorescent probes or serotonin receptor modulators .

Comparative Data Table

Compound Class Core Structure Key Substituents Notable Properties Potential Applications Reference
Indeno-morpholine Hydrochloride Fused indeno-morpholine Hydrochloride salt High solubility (salt form) CNS-targeting ligands
Chromeno-pyrimidines Chromene + pyrimidine Chloro, benzylidene Electrophilic reactivity Antimicrobial agents
Spiro indeno-pyridine-indole Spiro indeno-pyridine Ethyl carboxylate Thermal stability (>300°C) Kinase inhibitors
Morpholino-methyl isoxazole Isoxazole + morpholine Carboxylic acid Hydrophilicity Protease inhibitors
Morpholine-tetrahydroacridine Acridine + morpholine Tetrahydro modification DNA intercalation Antimalarial agents
Naphtho-morpholine Hydrochloride Naphthalene + morpholine Methoxy Enhanced π-π stacking Fluorescent probes

Research Implications and Gaps

  • Structural Rigidity vs.
  • Electron-Donating Effects: Methoxy and chloro substituents in analogs highlight tunable electronic profiles, suggesting opportunities to optimize the indeno-morpholine’s reactivity .
  • Salt Form Optimization : The hydrochloride salt of the target compound aligns with trends in enhancing solubility, as seen in other morpholine derivatives .

Biological Activity

The compound 2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride is a morpholine derivative with potential pharmacological significance. Morpholine-based compounds have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound by examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Structure : The compound features an indeno-morpholine structure that contributes to its unique pharmacological properties. The morpholine ring enhances molecular interactions and bioavailability.

Molecular Formula : C₁₃H₁₃ClN₂O

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • JNK Inhibition : Recent studies have shown that compounds with indeno structures can inhibit c-Jun N-terminal kinase (JNK) pathways. JNKs are critical in regulating inflammation and apoptosis. The indeno-morpholine derivatives are suggested to modulate these pathways effectively .
  • Neuroprotective Effects : Morpholine derivatives have been reported to interact with receptors involved in mood disorders and neurodegenerative diseases. They may enhance the potency of other compounds through favorable molecular interactions .

In Vitro Studies

  • Anti-inflammatory Activity : The compound has demonstrated significant inhibition of lipopolysaccharide (LPS)-induced proinflammatory cytokine production in human monocytic cells. This suggests a potential role in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that indeno-based compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of topoisomerase I and modulation of cell cycle regulators .

In Vivo Studies

  • Neuroprotective Effects : In animal models of neurodegeneration, morpholine derivatives have shown promise in protecting against neuronal damage and improving cognitive functions .

Case Studies

  • Case Study on JNK Inhibition :
    • Objective : To evaluate the efficacy of indeno-morpholine derivatives in inhibiting JNK activity.
    • Results : Several derivatives exhibited submicromolar binding affinities for JNK isoforms and significantly reduced IL-6 production in THP-1 cells .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Results : The compound showed a dose-dependent decrease in cell viability and induced apoptosis via the mitochondrial pathway .

Data Tables

Biological ActivityAssay TypeResultReference
JNK InhibitionCell-based assaySubmicromolar affinity
Anti-inflammatoryLPS-induced cytokineSignificant inhibition
Anticancer ActivityCytotoxicity assayDose-dependent viability loss
NeuroprotectionAnimal modelImproved cognitive function

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structural integrity of 2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride?

  • Answer : Multi-modal spectroscopic analysis is essential.

  • IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H) via characteristic absorption bands. For example, IR peaks near 1680–1700 cm⁻¹ may indicate carbonyl groups in related morpholine derivatives .
  • NMR (¹H and ¹³C) : Assigns proton and carbon environments. For polycyclic morpholines, ¹H-NMR signals in the δ 3.0–4.5 ppm range typically correspond to morpholine ring protons, while indeno-fused carbons appear in the δ 120–140 ppm range in ¹³C-NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. For instance, HRMS can confirm the molecular ion [M+H]⁺ with a mass accuracy of <5 ppm .

Q. What synthetic strategies are employed to prepare morpholine-fused polycyclic systems like indeno-morpholine derivatives?

  • Answer : Multi-step syntheses often involve cyclocondensation or spiro-annulation.

  • Cyclocondensation : Reacting morpholine precursors with indenone derivatives under acidic or basic conditions. For example, refluxing morpholine intermediates with aldehydes in chloroform with catalytic piperidine can yield fused morpholine systems .
  • Spiro-Annulation : Building the indeno-morpholine core via spiro intermediates, as seen in the synthesis of structurally similar spiro[indeno-pyridine] compounds using ketones and amines .
  • Optimization : Adjusting solvent polarity (e.g., chloroform vs. methanol), temperature (reflux vs. room temperature), and catalysts (e.g., piperidine) improves yields .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in stereochemical assignments for indeno-morpholine derivatives?

  • Answer : Density Functional Theory (DFT) and molecular docking are key.

  • DFT Calculations : Predict NMR chemical shifts and compare them with experimental data to assign stereocenters. For example, matching computed δ values for diastereomers with observed ¹³C-NMR signals can resolve conflicting assignments .
  • Molecular Dynamics (MD) : Simulates conformational stability. Software like MOE (Molecular Operating Environment) can model the compound’s 3D structure and assess steric hindrance in fused-ring systems .
  • InChI/SMILES Validation : Tools like PubChem’s canonical SMILES strings ensure accurate representation of stereochemistry .

Q. What methodologies address contradictions in spectroscopic or synthetic data for morpholine-based heterocycles?

  • Answer : Systematic validation and cross-referencing are critical.

  • Contradictory NMR Data : Use heteronuclear correlation experiments (HSQC, HMBC) to confirm connectivity. For example, ambiguous proton signals in crowded δ 2.5–3.5 ppm regions can be resolved via 2D-NMR .
  • Synthetic Yield Discrepancies : Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables. A study on morpholine-chalcone hybrids showed that trace moisture reduced yields by 15–20% .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can clarify melting point variations. For instance, a compound with reported mp >300°C may exhibit polymorphism, requiring DSC to identify phase transitions .

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